N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide
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Description
“N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide” is a molecule that encompasses pharmacologically potent amide and phenyl piperazine moieties together in its structure . It has been evaluated for its potential as an antibacterial and anticancer agent .
Synthesis Analysis
The synthesis of this compound was initiated by the reaction of various un/substituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain various electrophiles . These electrophiles were then coupled with phenyl piperazine in a polar aprotic medium to achieve the targeted compound .Molecular Structure Analysis
The structures of the products were deduced from their IR 1 H-NMR, and 13 C-NMR spectral data . The molecular formula of a similar compound, N-(2-Ethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide, is C20H25N3O, with a molecular weight of 323 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of un/substituted anilines with bromo acetyl bromide, followed by coupling with phenyl piperazine .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-(2-Ethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide, include a white amorphous solid form, a yield of 93%, and a melting point of 137 – 138°C .Mechanism of Action
Future Directions
The molecules synthesized in the study, including “N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide”, were evaluated for their anticancer activity using an anti-proliferation assay on the HCT116 Colon Cancer Cell line . The study found that one compound was the most promising candidate of the series and will serve as a lead for future structure optimizations . Moreover, substitutions on the piperazine moiety led to the discovery of less cytotoxic compounds .
Properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O3/c1-14(26)24-8-10-25(11-9-24)17-5-3-16(4-6-17)23-20(27)13-28-19-7-2-15(21)12-18(19)22/h2-7,12H,8-11,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMNDASMMFAVDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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